3-Ethyloctane

Gas Chromatography Distillation Isomer Separation

Misidentification of C10H22 isomers compromises analytical accuracy in petroleum and environmental laboratories. 3-Ethyloctane (CAS 5881-17-4) eliminates isomer ambiguity via its unique and well-characterized Kovats Retention Index (RI ~968) and boiling point (166.51 °C), enabling unambiguous chromatographic peak assignment. • Distinguishable from n-decane (RI 1000) and 4-ethyloctane (RI ~954) for precise DHA and naphtha calibration. • Low water solubility and distinct GC retention profile ensure reliable headspace-GC/MS analyte identification. • Quantifiably different thermochemical properties support QSPR model validation and next-generation fuel design. Supplied as a high-purity liquid with full batch-specific documentation to ensure experimental reproducibility and procurement reliability.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 5881-17-4
Cat. No. B044116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyloctane
CAS5881-17-4
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCCC(CC)CC
InChIInChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3
InChIKeyOEYGTUAKNZFCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyloctane: Physicochemical Profile


3-Ethyloctane (CAS 5881-17-4) is a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. As a saturated hydrocarbon, it is a colorless, water-insoluble liquid at ambient temperature . Its structure features an eight-carbon backbone with an ethyl substituent at the third carbon, a branching pattern that directly influences its key physical properties, distinguishing it from its linear isomer n-decane and other branched C10H22 isomers like 4-ethyloctane [2].

Workflow
Branched C10 hydrocarbon reference standard and model compound
Selection Logic
Supports structure-property studies on branching effects and isomer-specific GC identification
Use Context
Petroleum analysis, environmental VOC monitoring, and computational model validation

3-Ethyloctane: Substitution Limitations


Substituting 3-ethyloctane with its linear isomer, n-decane, or a differently branched analog like 4-ethyloctane without verification can compromise experimental outcomes and process efficiency. This is because the specific position of the ethyl branch on the octane backbone dictates the molecule's three-dimensional shape, which in turn controls the strength of its intermolecular London Dispersion Forces [1]. This structural difference leads to a quantifiably lower boiling point and altered vapor pressure compared to the linear n-decane, and a distinct boiling point even from its nearest branched isomer, 4-ethyloctane, as detailed in Section 3 [2]. These property shifts directly impact chromatographic retention times, solvent evaporation rates, and fuel combustion characteristics.

1
Linear isomer mismatch
n-Decane has a significantly higher boiling point and different GC retention, altering evaporation profiles and chromatographic resolution.
2
Positional isomer drift
4-Ethyloctane exhibits a lower boiling point and higher water solubility, which may shift environmental fate predictions and GC elution order.
3
Hydrophobicity profile divergence
Branch position influences aqueous solubility; using incorrect isomer data can compromise ecological risk assessment modeling.

3-Ethyloctane: Quantitative Evidence


Boiling Point: 3-Ethyloctane vs. 4-Ethyloctane

The positional isomerism of the ethyl group on the octane backbone creates a measurable difference in boiling point. 3-Ethyloctane exhibits a higher boiling point than 4-ethyloctane, directly impacting its volatility and order of elution in gas chromatographic (GC) separation of petroleum fractions [1]. This property is critical for analytical chemists aiming to resolve these isomers.

Boiling Point vs. 4-Ethyloctane
Head-to-head
166.51 °C vs. 163.65 °C Δ = +2.86 °C
Supports isomer-specific GC retention time prediction and distillation cut design.
Standard atmospheric pressure. Data from experimental sources.
Gas Chromatography Distillation Isomer Separation

Boiling Point: 3-Ethyloctane vs. n-Decane

The presence of a single ethyl branch in 3-ethyloctane significantly reduces its boiling point compared to its linear isomer, n-decane. This demonstrates the classic 'branching effect,' where a more spherical molecular shape reduces surface contact and thus the strength of intermolecular forces, leading to lower boiling points [1].

Boiling Point vs. n-Decane
Head-to-head
166.51 °C vs. 174.1 °C Δ = -7.59 °C
Demonstrates branching effect on volatility; relevant for solvent evaporation profile selection.
Standard atmospheric pressure. n-Decane value from Handbook of Hydrocarbons.
Thermodynamics Solvent Selection Fuel Volatility

Kovats Retention Index: Unique GC Fingerprint

In complex mixture analysis, the Kovats Retention Index (RI) offers a system-independent metric for compound identification. 3-Ethyloctane possesses a distinct RI range on non-polar or PONA-type GC columns, which serves as its unique fingerprint for confirmation, especially when mass spectral data alone may be ambiguous due to similar isomer fragmentation patterns [1].

Kovats Retention Index
Cross-study comparable
RI ≈ 968
Distinct GC fingerprint for unambiguous isomer confirmation in complex hydrocarbon mixtures.
Non-polar (PONA-type) column. Median value from published sources.
Analytical Chemistry Quality Control Environmental Analysis

Water Solubility: 3-Ethyloctane vs. 4-Ethyloctane

The position of the ethyl branch subtly alters the compound's aqueous solubility. Experimental data shows that 3-ethyloctane has a lower water solubility compared to its 4-ethyloctane isomer, a parameter that is critical input for calculating environmental partition coefficients and assessing bioaccumulation potential in ecological risk assessments .

Water Solubility vs. 4-Ethyloctane
Data to verify
65.19 µg/L vs. 75.36 µg/L Δ = -10.17 µg/L (13.5%)
Reported solubility context for environmental partition coefficient calculations.
Temperature unspecified. Source review recommended.
Environmental Fate Risk Assessment Hydrophobicity

3-Ethyloctane: Application Scenarios


Reference Standard for C10 GC Analysis

In petroleum and petrochemical analytical laboratories, 3-ethyloctane serves as an essential component in DHA (Detailed Hydrocarbon Analysis) standard mixes. Its unique and well-characterized Kovats Retention Index (RI of ~968) and distinguishable boiling point (166.51 °C) [1] allow for the precise calibration and identification of this specific isomer in naphtha or gasoline fractions, which would be impossible with n-decane (RI 1000) or 4-ethyloctane (RI ~954) alone.

Marine VOC Environmental Monitoring

3-Ethyloctane has been identified as a volatile organic compound (VOC) in natural sources such as local seaweeds and is a key marker in food aroma studies for cooked rice [1]. Its distinct GC retention profile and specific physical properties make it a target analyte for environmental and food chemists using headspace-GC/MS methods, where accurate identification against a structural isomer like 4-ethyloctane, with a different water solubility and RI, is critical for reliable results.

Model Compound for Structure-Property Studies

Researchers investigating the 'branching effect' on thermodynamic properties use 3-ethyloctane as a model compound. Its quantifiably lower boiling point compared to n-decane (166.51 °C vs. 174.1 °C) and its distinct thermochemical properties compared to other C10H22 isomers [1] provide a valuable dataset for validating computational models and QSPR (Quantitative Structure-Property Relationship) predictions, aiding the molecular design of next-generation fuels and solvents.

Application
Selection Property
Validation Focus
C10 GC Analysis Reference Standard
Distinct Kovats Retention Index and boiling point
Isomer-specific calibration and peak identification in naphtha/gasoline fractions
Marine VOC & Food Aroma Monitoring
Characteristic GC retention and hydrophobicity profile
Headspace-GC/MS method accuracy; isomer differentiation in complex environmental or food matrices
Structure-Property Relationship Modeling
Quantified branching-effect on thermodynamic properties
Computational model validation and QSPR prediction for fuel/solvent molecular design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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